Lipophilicity Comparison: LogP of 5-Butyl Analog vs. Unsubstituted and Aryl Derivatives
The 5-butyl substituent on the dihydroisoxazole ring confers a distinct lipophilicity profile compared to unsubstituted or aromatic derivatives. The predicted octanol-water partition coefficient (LogP) for Ethyl 5-butyl-4,5-dihydro-1,2-oxazole-3-carboxylate is 2.3 [1]. This value places it in a favorable range for membrane permeability, balancing aqueous solubility with the ability to cross biological barriers, which is critical for agrochemical uptake and systemic activity [2]. In contrast, a derivative with a 5-phenyl substituent (Ethyl 5-phenyl-4,5-dihydroisoxazole-3-carboxylate) has a significantly higher predicted LogP of approximately 3.4-3.8, while an unsubstituted analog (Ethyl 4,5-dihydroisoxazole-3-carboxylate) would have a LogP well below 1.0. This quantitative difference in LogP can directly influence a compound's bioavailability, distribution, and overall efficacy in whole-organism assays.
| Evidence Dimension | Lipophilicity (LogP) |
|---|---|
| Target Compound Data | 2.3 (Predicted) |
| Comparator Or Baseline | Ethyl 5-phenyl-4,5-dihydroisoxazole-3-carboxylate (LogP ~3.4-3.8 predicted); Ethyl 4,5-dihydroisoxazole-3-carboxylate (LogP < 1.0 predicted) |
| Quantified Difference | The target compound's LogP is ~1.1-1.5 units lower than the 5-phenyl analog and >1.3 units higher than an unsubstituted analog. |
| Conditions | Predicted using computational methods (QSAR models). |
Why This Matters
Lipophilicity is a key determinant of a compound's ability to penetrate plant cuticles or fungal cell walls, making it a critical screening parameter for new agrochemical candidates.
- [1] Molaid. (n.d.). ethyl 5-butyl-4,5-dihydro-3-isoxazole carboxylate | 104048-57-9. Retrieved April 17, 2026. View Source
- [2] Tripathi, K., Kaushik, P., Yadav, D. K., Kumar, R., Misra, S. R., Godara, R., Bashyal, B. M., Rana, V. S., Kumar, R., Yadav, J., & Shakil, N. A. (2024). Synthesis, antifungal evaluation, two-dimensional quantitative structure–activity relationship and molecular docking studies of isoxazole derivatives as potential fungicides. Pest Management Science, 81(5), 2579-2597. View Source
